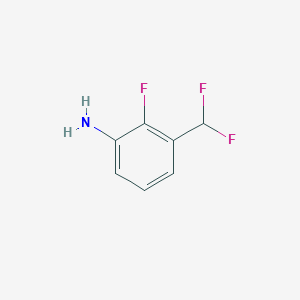

![molecular formula C13H15ClN2O4 B2395752 Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate CAS No. 477870-07-8](/img/structure/B2395752.png)

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as etizolam, and it belongs to the class of thienodiazepine drugs.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

- Antimicrobial Agent Synthesis : Research has explored the synthesis of new compounds with potential antimicrobial properties, including derivatives of oxadiazole. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines demonstrating antibacterial and antifungal activities against various pathogens like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007). Similarly, Ceylan et al. (2014) synthesized hybrid molecules containing azole moieties, which showed antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).

Synthesis of Derivatives for Biological Investigation

- Synthesis of Thiazolidine and Oxadiazoline Derivatives : Elhafez et al. (2003) synthesized thiazolidinone and oxadiazoline coumarin derivatives, investigating their antiviral activities and structure-activity relationship (Elhafez, Khrisy, Badria, & Fathy, 2003).

- Crystal Structure Analysis : Li et al. (2015) studied the crystal structure of a compound similar to the one , providing insights into its molecular conformation and potential applications (Li, Liu, Zhu, Chen, & Sun, 2015).

Pharmacological and Biological Effects

- Anticancer Prodrug Determination : Stępniowska et al. (2017) described a method for determining a new anticancer prodrug in serum using voltammetry, highlighting the compound's potential in cancer treatment (Stępniowska, Sztanke, Tuzimski, Korolczuk, & Sztanke, 2017).

- Synthesis and Evaluation of Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized oxadiazole derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting the therapeutic potential of these compounds (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s likely that it interacts with its targets in a manner similar to other compounds with similar structures .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the biological activities of similar compounds, it could potentially have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Propiedades

IUPAC Name |

ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)8-11-16(13(18)15(2)20-11)10-6-4-9(14)5-7-10/h4-7,11H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMBQYWXVDSUOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2395671.png)

![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile](/img/structure/B2395672.png)

![2-Amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2395676.png)

![tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate](/img/structure/B2395678.png)

![4,7-Dimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)

![2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2395686.png)

![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2395687.png)

![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)

![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)